molecular formula C16H10O4 B470029 4-(2-oxo-2H-chromen-3-yl)benzoic acid CAS No. 14071-70-6

4-(2-oxo-2H-chromen-3-yl)benzoic acid

Cat. No.: B470029
CAS No.: 14071-70-6
M. Wt: 266.25g/mol
InChI Key: MBBOXTWFFMVNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-2H-chromen-3-yl)benzoic acid is an organic compound with the molecular formula C16H10O4 and a molecular weight of 266.25 g/mol . This compound is characterized by the presence of a chromenyl group attached to a benzoic acid moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-oxo-2H-chromen-3-yl)benzoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the reaction of m-aminophenol with methoxycarbonyl chloride, followed by the addition of acetoacetic ester and concentrated sulfuric acid . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves bulk manufacturing processes that ensure the compound’s availability in large quantities. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(2-oxo-2H-chromen-3-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the chromenyl and benzoic acid moieties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve reagents such as halogens and nucleophiles under specific conditions like acidic or basic environments .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

4-(2-oxo-2H-chromen-3-yl)benzoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant properties . In medicine, it is investigated for its anti-inflammatory and analgesic activities . Additionally, this compound is used in the development of fluorescent sensors and other analytical tools .

Comparison with Similar Compounds

4-(2-oxo-2H-chromen-3-yl)benzoic acid is similar to other chromenyl and benzoic acid derivatives, such as 4-(2-oxo-2H-chromen-7-yl)benzoic acid and 4-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates . it is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-oxochromen-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBOXTWFFMVNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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